Clathrin-IN-2

説明

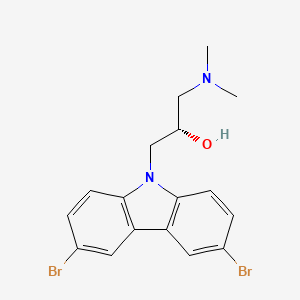

Structure

3D Structure

特性

分子式 |

C17H18Br2N2O |

|---|---|

分子量 |

426.1 g/mol |

IUPAC名 |

(2S)-1-(3,6-dibromocarbazol-9-yl)-3-(dimethylamino)propan-2-ol |

InChI |

InChI=1S/C17H18Br2N2O/c1-20(2)9-13(22)10-21-16-5-3-11(18)7-14(16)15-8-12(19)4-6-17(15)21/h3-8,13,22H,9-10H2,1-2H3/t13-/m0/s1 |

InChIキー |

XUBJEDZHBUPBKL-ZDUSSCGKSA-N |

SMILES |

CN(C)CC(CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O |

異性体SMILES |

CN(C)C[C@@H](CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O |

正規SMILES |

CN(C)CC(CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Cellular Uptake via Clathrin-Mediated Endocytosis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Clathrin-IN-2" does not correspond to a recognized molecule in publicly available scientific literature. This guide therefore provides a comprehensive overview of the cellular uptake mechanism of molecules internalized through clathrin-mediated endocytosis (CME), the pathway a hypothetical inhibitor named "this compound" would likely target.

Core Concepts of Clathrin-Mediated Endocytosis

Clathrin-mediated endocytosis (CME) is a vital cellular process responsible for the internalization of a wide array of cargo from the extracellular space and the plasma membrane. This process is crucial for nutrient uptake, regulation of cell surface receptor signaling, and synaptic vesicle recycling.[1][2] The hallmark of this pathway is the formation of clathrin-coated pits (CCPs) on the inner leaflet of the plasma membrane, which invaginate and pinch off to form clathrin-coated vesicles (CCVs) within the cytoplasm.[1]

The key molecular players in this intricate process include:

-

Clathrin: A protein that forms a triskelion structure, composed of three heavy chains and three light chains. These triskelions assemble into a polygonal lattice that forms the outer scaffold of the coated pit.[3]

-

Adaptor Proteins (e.g., AP-2): These protein complexes act as a bridge between the clathrin coat and the transmembrane cargo receptors. The AP-2 complex is a key initiator of CCP formation at the plasma membrane.[3]

-

Dynamin: A large GTPase that polymerizes at the neck of the budding vesicle and is responsible for the final scission event that releases the CCV into the cytoplasm.[1][4]

-

Accessory and Regulatory Proteins: A multitude of other proteins are involved in various stages of CCP formation, including initiation, cargo selection, membrane bending, and uncoating.

The process of CME can be broadly divided into the following stages: initiation, cargo selection and recruitment, coat assembly and invagination, scission, and uncoating.[5] Following uncoating, the vesicle can fuse with early endosomes for sorting and further trafficking of its contents.[3]

Quantitative Data in Clathrin-Mediated Endocytosis

The dynamics of CME are tightly regulated and can be characterized by several quantitative parameters. These values can vary depending on the cell type and experimental conditions.

| Parameter | Typical Value(s) | Notes |

| Diameter of a Clathrin-Coated Vesicle (CCV) | 50 - 100 nm | The size can be influenced by the size of the cargo. |

| Lifetime of a Clathrin-Coated Pit (CCP) | 20 - 120 seconds | Lifetimes can be heterogeneous, with some pits being abortive (short-lived) and others productive (leading to vesicle formation).[6][7] |

| Abortive CCP Lifetime | ~20 seconds | These structures assemble and disassemble without forming a vesicle.[6] |

| Productive CCP Lifetime | ~1 minute | These pits successfully mature and pinch off to form vesicles.[6] |

| Effect of Increased Membrane Tension on CCP Lifetime | 45.5 ± 27.1 s (normal) vs. 80.1 ± 86.6 s (increased tension) | Increased membrane tension can significantly prolong the lifetime of CCPs.[6] |

| Number of Clathrin Triskelions per Vesicle | ~60 | This number can vary depending on the size of the vesicle. |

| Number of AP-2 Complexes per Vesicle | ~60 | The stoichiometry of clathrin to AP-2 is roughly 1:1. |

Signaling and Experimental Workflow Diagrams

Clathrin-Mediated Endocytosis Pathway

Caption: The major steps of the clathrin-mediated endocytosis pathway.

Experimental Workflow for Studying CME

Caption: A typical experimental workflow for analyzing clathrin-mediated endocytosis.

Detailed Experimental Protocols

A. Transferrin Uptake Assay for Measuring Clathrin-Mediated Endocytosis

This protocol is a standard method to quantify the rate and extent of CME by tracking the internalization of fluorescently labeled transferrin, a protein that is specifically taken up by this pathway.[8][9]

Materials:

-

Cells cultured on glass coverslips to 60-70% confluency.

-

Serum-free cell culture medium (e.g., DMEM).

-

Bovine Serum Albumin (BSA).

-

HEPES buffer.

-

Human Transferrin conjugated to a fluorescent dye (e.g., Alexa Fluor 647), 1 mg/mL stock solution.[8][9]

-

4% Paraformaldehyde (PFA) in PBS for fixation.

-

Phosphate Buffered Saline (PBS).

-

Mounting medium with DAPI.

Procedure:

-

Preparation of Transferrin Solution: Prepare a working solution of 10 µg/mL fluorescently labeled transferrin in serum-free medium.[8][9]

-

Cell Starvation: Wash the cells on coverslips twice with warm PBS. Incubate the cells in serum-free medium containing 0.5% BSA and 25 mM HEPES for 30-60 minutes at 37°C and 5% CO2. This step depletes the medium of endogenous transferrin.[10]

-

Uptake Pulse: Remove the starvation medium and add the pre-warmed transferrin working solution to the cells. Incubate for the desired time at 37°C. For initial uptake rates, a short incubation of 1-5 minutes is recommended.[8] To label the entire early endosomal compartment, incubate for 30-45 minutes.[10]

-

Stopping Uptake and Fixation: To stop the uptake, quickly wash the coverslips with ice-cold PBS. Immediately fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.[8]

-

Staining and Mounting: Wash the fixed cells three times with PBS. Mount the coverslips on glass slides using a mounting medium containing DAPI to stain the nuclei.

-

Imaging and Quantification: Acquire images using a fluorescence microscope (confocal is recommended for optical sectioning). Quantify the intracellular fluorescence intensity per cell using image analysis software like ImageJ. The total fluorescence intensity is proportional to the amount of internalized transferrin.[8]

B. Inhibition of CME using Chemical Inhibitors

Several small molecules can be used to acutely inhibit CME. Dynasore and Pitstop® 2 are commonly used inhibitors.

Example using Pitstop® 2:

Pitstop® 2 is a cell-permeable inhibitor that targets the clathrin terminal domain, preventing its interaction with adaptor proteins.

Materials:

-

Cells cultured to the desired confluency.

-

Pitstop® 2 (stock solution in DMSO).

-

Cell culture medium.

-

Transferrin uptake assay reagents (as described above).

Procedure:

-

Inhibitor Pre-treatment: Prepare the desired concentration of Pitstop® 2 in pre-warmed cell culture medium (a typical starting concentration is 15-30 µM).

-

Incubate the cells with the Pitstop® 2-containing medium for 15-30 minutes at 37°C. A parallel control group of cells should be treated with the same concentration of DMSO.

-

Perform Transferrin Uptake Assay: After the pre-treatment, perform the transferrin uptake assay as described above in the continued presence of the inhibitor or DMSO.

-

Analysis: Quantify and compare the amount of internalized transferrin in the inhibitor-treated cells versus the control cells. A significant reduction in transferrin uptake in the presence of Pitstop® 2 indicates successful inhibition of CME.

C. siRNA-mediated Knockdown of Clathrin Heavy Chain

This method allows for the specific depletion of clathrin to study its role in endocytosis.

Materials:

-

siRNA targeting the clathrin heavy chain (CHC) and a non-targeting control siRNA.

-

Transfection reagent (e.g., Lipofectamine™ RNAiMAX).

-

Opti-MEM™ reduced serum medium.

-

Cells at 50-75% confluency.[11]

-

Reagents for Western blotting or qRT-PCR to validate knockdown.

Procedure:

-

siRNA Transfection:

-

On the day of transfection, dilute the CHC siRNA and control siRNA in Opti-MEM™.

-

In a separate tube, dilute the transfection reagent in Opti-MEM™.

-

Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow complex formation.[12]

-

Add the siRNA-lipid complexes to the cells in fresh culture medium.

-

-

Incubation: Incubate the cells for 24-72 hours at 37°C to allow for knockdown of the target protein. The optimal time will depend on the cell type and the turnover rate of the clathrin protein.

-

Validation of Knockdown: After incubation, lyse a subset of the cells and perform Western blotting or qRT-PCR to confirm the specific reduction of clathrin heavy chain expression compared to the control siRNA-treated cells.

-

Functional Assay: Use the remaining cells with confirmed clathrin knockdown to perform a functional assay, such as the transferrin uptake assay described above, to assess the impact on CME.

Conclusion

The cellular uptake of molecules via clathrin-mediated endocytosis is a complex and highly regulated process. Understanding the intricacies of this pathway is essential for researchers in various fields, from fundamental cell biology to drug development. The experimental protocols and quantitative data presented in this guide provide a framework for investigating the mechanisms of CME and for characterizing the effects of potential inhibitors. While "this compound" remains an uncharacterized entity, the methodologies described herein are applicable to the study of any compound designed to modulate this critical cellular entry route.

References

- 1. Receptor-mediated endocytosis - Wikipedia [en.wikipedia.org]

- 2. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Clathrin-mediated endocytosis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Deciphering dynamics of clathrin-mediated endocytosis in a living organism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imaging and Modeling the Dynamics of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]

- 10. med.upenn.edu [med.upenn.edu]

- 11. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Discovery, Synthesis, and Application of Clathrin Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clathrin-mediated endocytosis (CME) is a vital cellular process responsible for the internalization of a wide array of molecules from the cell surface, playing a crucial role in nutrient uptake, signal transduction, and synaptic vesicle recycling.[1][2] Given its central role in cellular physiology, the targeted inhibition of clathrin has emerged as a promising strategy for both dissecting complex biological processes and developing novel therapeutic interventions for diseases ranging from viral infections to cancer.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of clathrin inhibitors, with a focus on a well-characterized example, Pitstop 2. While the initial topic of interest was "Clathrin-IN-2," extensive searches have not yielded specific public information on a compound with this designation. Therefore, this guide will utilize Pitstop 2 as a representative and extensively studied clathrin inhibitor to fulfill the core requirements of this document.

Discovery of Clathrin Inhibitors: A High-Throughput Screening Approach

The discovery of potent and selective clathrin inhibitors has been significantly advanced by high-throughput screening (HTS) methodologies.[5] These screens are designed to identify small molecules that disrupt the protein-protein interactions essential for the formation of clathrin-coated pits and vesicles.

A common strategy involves an ELISA-based assay to screen for inhibitors of the interaction between the clathrin terminal domain (TD) and its binding partners, such as amphiphysin.[6][7] The clathrin TD serves as a critical hub for the recruitment of various accessory proteins necessary for the assembly of the endocytic machinery.[7]

The general workflow for such a screening campaign is as follows:

This systematic approach led to the identification of the "Pitstop" series of compounds, including Pitstop 2, which selectively target the clathrin terminal domain.[5]

Synthesis of Pitstop 2

The synthesis of Pitstop 2 and its analogs is a multi-step process that is achievable in a standard organic chemistry laboratory. A detailed protocol has been published, enabling researchers to synthesize these valuable tool compounds.[8]

The general synthetic route for Pitstop 2 involves the reaction of 1-naphthalene sulfonyl chloride with pseudothiohydantoin, followed by a condensation reaction with 4-bromobenzaldehyde.[8] An inactive analog, which serves as a crucial negative control in experiments, can also be synthesized through a related pathway.[8] The availability of a straightforward synthetic route has been instrumental in the widespread use and further investigation of Pitstop 2.

Mechanism of Action of Pitstop 2

Pitstop 2 functions as a competitive inhibitor of the clathrin terminal domain. It binds to a hydrophobic pocket on the TD, the same site that recognizes a "clathrin box" motif present in many clathrin-binding proteins like amphiphysin and AP2.[9][10] By occupying this binding site, Pitstop 2 prevents the recruitment of these essential accessory proteins to the nascent clathrin-coated pit, thereby stalling its formation and maturation.

It is important to note that while Pitstop 2 is a valuable tool, studies have indicated that it may have off-target effects and can also inhibit clathrin-independent endocytosis at higher concentrations.[11][12] Therefore, the use of appropriate controls, such as an inactive analog and multiple validation methods, is crucial for interpreting experimental results.[12]

The signaling pathway of clathrin-mediated endocytosis and the point of inhibition by Pitstop 2 can be visualized as follows:

Quantitative Data

The inhibitory potency of Pitstop 2 and its analogs has been determined in various assays. The following table summarizes key quantitative data for Pitstop 2.

| Parameter | Value | Assay | Reference |

| IC50 | 12 µM | Inhibition of amphiphysin association with clathrin TD | |

| IC50 | ~18 µM | Inhibition of transferrin endocytosis in HeLa cells | [11] |

| IC50 | ~6 µM | Inhibition of MHCI endocytosis in HeLa cells | [11] |

| Effective Concentration | 15 µM | Block of compensatory endocytosis in neurons | [9] |

| Recommended Working Concentration | 25 µM | General cell-based assays | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize clathrin inhibitors like Pitstop 2.

Protocol 1: In Vitro Inhibition of Clathrin TD-Amphiphysin Interaction (ELISA)

This protocol is adapted from the high-throughput screening method used for the discovery of Pitstop inhibitors.[6]

Materials:

-

Recombinant GST-tagged clathrin terminal domain (GST-TD)

-

Recombinant His-tagged amphiphysin

-

Glutathione-coated microplates

-

Anti-His antibody conjugated to HRP

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 3% BSA)

-

Pitstop 2 and control compounds dissolved in DMSO

Procedure:

-

Coat glutathione-coated microplates with GST-TD by incubating overnight at 4°C.

-

Wash the plates three times with wash buffer.

-

Block the plates with blocking buffer for 1 hour at room temperature.

-

Wash the plates three times with wash buffer.

-

Add various concentrations of Pitstop 2 or control compounds to the wells, followed by the addition of His-tagged amphiphysin.

-

Incubate for 1-2 hours at room temperature to allow for binding.

-

Wash the plates three times with wash buffer to remove unbound proteins and compounds.

-

Add anti-His-HRP antibody and incubate for 1 hour at room temperature.

-

Wash the plates five times with wash buffer.

-

Add TMB substrate and incubate in the dark until color develops.

-

Add stop solution to quench the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cellular Uptake Assay for Clathrin-Mediated Endocytosis

This protocol describes a common method to assess the inhibition of CME in cultured cells using fluorescently labeled cargo, such as transferrin.[11]

Materials:

-

HeLa cells (or other suitable cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

-

Serum-free DMEM

-

Alexa Fluor 594-conjugated transferrin

-

Pitstop 2 and inactive control compound

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Acid wash buffer (e.g., 0.2 M glycine, 0.5 M NaCl, pH 2.5)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium with DAPI

Procedure:

-

Seed HeLa cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.

-

Wash the cells with serum-free DMEM and then incubate in serum-free DMEM for 1 hour at 37°C to starve the cells of transferrin.

-

Pre-incubate the cells with the desired concentration of Pitstop 2, inactive control, or DMSO (vehicle control) in serum-free DMEM for 15-30 minutes at 37°C.[13]

-

Add Alexa Fluor 594-conjugated transferrin (e.g., 25 µg/mL) to the wells and incubate for 15-30 minutes at 37°C to allow for internalization.

-

To remove surface-bound transferrin, place the plate on ice and wash the cells twice with ice-cold PBS.

-

Incubate the cells with ice-cold acid wash buffer for 5 minutes on ice.

-

Wash the cells three times with ice-cold PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides using mounting medium with DAPI.

-

Visualize the cells using a fluorescence microscope and quantify the intracellular fluorescence intensity of transferrin using image analysis software.

The experimental workflow for the cellular uptake assay can be visualized as follows:

Conclusion

The development of small molecule inhibitors targeting clathrin-mediated endocytosis has provided invaluable tools for cell biologists and has opened new avenues for therapeutic intervention. While the specific compound "this compound" remains elusive in the public domain, the principles of discovery, synthesis, and characterization are well-exemplified by the extensively studied inhibitor, Pitstop 2. This technical guide has provided a comprehensive overview of these processes, including quantitative data and detailed experimental protocols, to aid researchers in their exploration of CME and the development of next-generation clathrin inhibitors. Careful experimental design, including the use of appropriate controls, will be paramount in harnessing the full potential of these powerful chemical probes.

References

- 1. Clathrin - Wikipedia [en.wikipedia.org]

- 2. news-medical.net [news-medical.net]

- 3. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identifying Small-Molecule Inhibitors of the Clathrin Terminal Domain | Springer Nature Experiments [experiments.springernature.com]

- 7. Identifying Small-Molecule Inhibitors of the Clathrin Terminal Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of the Pitstop family of clathrin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. content.abcam.com [content.abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.biologists.com [journals.biologists.com]

- 13. selleckchem.com [selleckchem.com]

Investigating the Role of Clathrin in Viral Entry: A Technical Guide Featuring Clathrin-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clathrin-mediated endocytosis (CME) is a crucial cellular process for the uptake of a wide range of extracellular molecules, including nutrients, hormones, and growth factors. This intricate pathway is also hijacked by numerous viruses as a primary mechanism to gain entry into host cells and initiate infection. Understanding the molecular machinery of CME and identifying specific inhibitors are therefore of paramount importance for both fundamental cell biology research and the development of novel antiviral therapies.

This technical guide provides an in-depth overview of the role of clathrin in viral entry and outlines methodologies for its investigation using chemical inhibitors. We will focus on the potent, yet under-characterized, inhibitor Clathrin-IN-2 . While empirical data on the antiviral effects of this compound is currently limited in published literature, this guide will present a hypothetical framework for its investigation, including detailed experimental protocols, data presentation, and visualizations. This will serve as a practical blueprint for researchers aiming to characterize novel CME inhibitors in the context of virology.

This compound is a potent inhibitor of clathrin-mediated endocytosis with an IC50 of 2.3 µM.[1][2] It also demonstrates inhibitory activity against dynamin I GTPase with an IC50 of 7.7 µM.[2] These dual activities make it a compelling tool for dissecting the later stages of CME.

The Mechanism of Clathrin-Mediated Viral Entry

The entry of viruses via CME is a multi-step process that begins with the attachment of the virion to specific receptors on the host cell surface. This binding event triggers a cascade of molecular interactions, leading to the formation of a clathrin-coated pit, which subsequently invaginates and pinches off to form a clathrin-coated vesicle containing the virus particle. The vesicle is then transported into the cell's interior, where the virus is released into the cytoplasm to initiate replication.

Investigating CME in Viral Entry with Chemical Inhibitors

A common and effective strategy to determine if a virus utilizes the CME pathway for entry is to employ chemical inhibitors that target specific components of this process. By observing a dose-dependent decrease in viral infection in the presence of an inhibitor, researchers can infer the importance of the targeted pathway.

Several well-characterized inhibitors are routinely used for this purpose:

-

Chlorpromazine: This drug inhibits CME by causing clathrin and AP-2 to translocate from the plasma membrane to intracellular vesicles.

-

Pitstop® 2: This inhibitor specifically targets the N-terminal domain of the clathrin heavy chain, preventing its interaction with adaptor proteins.

-

Dynasore: This compound is an inhibitor of the GTPase activity of dynamin, which is essential for the pinching off of clathrin-coated vesicles.

When using any chemical inhibitor, it is crucial to perform control experiments to assess its cytotoxicity and to confirm its inhibitory effect on CME in the specific cell type being used, for instance, by using a transferrin uptake assay.

A Hypothetical Investigation of this compound in Viral Entry

Given the known targets of this compound (clathrin and dynamin I), it presents an interesting tool for studying viral entry. Below is a hypothetical experimental plan to characterize its antiviral activity against a model virus, such as Influenza A Virus (IAV) or a lentiviral pseudotype expressing a viral glycoprotein.

Experimental Workflow

Detailed Experimental Protocol (Hypothetical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the entry of Influenza A virus (IAV) into A549 cells.

Materials:

-

A549 cells (human lung adenocarcinoma cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Influenza A virus (e.g., A/WSN/33 strain)

-

This compound (stock solution in DMSO)

-

Trypsin-TPCK for viral activation

-

Reagents for plaque assay (agarose, crystal violet)

-

Cell viability assay kit (e.g., MTT or CellTiter-Glo®)

Procedure:

-

Cell Culture:

-

Plate A549 cells in 12-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Incubate at 37°C in a 5% CO2 incubator.

-

-

Cytotoxicity Assay (Parallel Experiment):

-

Treat A549 cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) for the same duration as the planned infection experiment.

-

Assess cell viability to determine the non-toxic working concentration range of the inhibitor.

-

-

Viral Entry Inhibition Assay:

-

On the day of the experiment, wash the confluent A549 cell monolayers with serum-free DMEM.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.5, 1, 2.5, 5, 10, 20 µM) in serum-free DMEM for 1 hour at 37°C. Include a DMSO-only control.

-

During the pre-treatment, activate the IAV stock with TPCK-treated trypsin.

-

Following pre-treatment, infect the cells with the activated IAV at a multiplicity of infection (MOI) of 0.01 in the presence of the corresponding concentrations of this compound.

-

Allow the virus to adsorb for 1 hour at 37°C.

-

After adsorption, remove the inoculum, wash the cells with PBS, and overlay with an agarose-containing medium with the respective inhibitor concentrations.

-

Incubate the plates at 37°C for 48-72 hours until plaques are visible.

-

-

Quantification:

-

Fix the cells with 4% formaldehyde and stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of inhibition for each concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Hypothetical Data Presentation

The results of the viral entry inhibition assay can be summarized in a table as follows:

| This compound Concentration (µM) | Average Plaque Count | % Inhibition |

| 0 (DMSO Control) | 150 | 0 |

| 0.5 | 130 | 13.3 |

| 1.0 | 105 | 30.0 |

| 2.5 | 72 | 52.0 |

| 5.0 | 40 | 73.3 |

| 10.0 | 15 | 90.0 |

| 20.0 | 5 | 96.7 |

| Calculated IC50 | ~2.3 µM |

Note: This data is purely hypothetical and for illustrative purposes.

Putative Inhibition Points of this compound in Viral Entry

Based on its known targets, this compound is expected to interfere with two key stages of CME: the assembly of the clathrin coat and the scission of the nascent vesicle from the plasma membrane.

Conclusion and Future Directions

The investigation of clathrin's role in viral entry is a dynamic field with significant implications for antiviral drug development. While potent inhibitors like this compound hold promise as research tools, a thorough characterization of their specific effects on various viruses is essential. The hypothetical framework presented in this guide provides a roadmap for such investigations.

Future research should focus on empirically validating the antiviral activity of this compound against a broad range of viruses known to utilize CME. Furthermore, detailed mechanistic studies will be required to dissect its precise effects on the clathrin machinery in the context of viral infection and to evaluate its potential for therapeutic development. The methodologies outlined herein, from experimental workflows to data analysis, provide a solid foundation for these future endeavors.

References

Clathrin-IN-2: A Technical Guide for Studying Receptor Internalization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Clathrin-IN-2, a potent inhibitor of clathrin-mediated endocytosis (CME), and its application as a tool to investigate receptor internalization. This document details the mechanism of action, provides quantitative data, and outlines detailed experimental protocols for utilizing this compound in your research.

Introduction to Clathrin-Mediated Endocytosis and its Inhibition

Clathrin-mediated endocytosis is a vital cellular process responsible for the internalization of a wide array of molecules from the cell surface, including nutrients, hormones, and signaling receptors.[1][2] This process is initiated by the binding of ligands to their specific receptors, which then cluster in specialized regions of the plasma membrane known as clathrin-coated pits.[1][3] These pits invaginate and pinch off to form clathrin-coated vesicles, which transport their cargo into the cell for sorting to various intracellular destinations.[2][4] The intricate machinery of CME involves a host of proteins, with clathrin being the central structural component, forming a polyhedral lattice around the vesicle.[3][4]

The study of CME is crucial for understanding normal cellular physiology and the pathophysiology of numerous diseases. Small molecule inhibitors that target specific components of the CME machinery are invaluable tools for dissecting this complex pathway. This compound is one such inhibitor that has emerged as a useful tool for researchers.

This compound: Mechanism of Action and Specificity

This compound is a potent inhibitor of clathrin-mediated endocytosis.[5][6] Its primary mechanism of action is the inhibition of the formation of clathrin-coated pits, a critical step in the CME pathway. While the precise molecular target of this compound is not fully elucidated, it is known to disrupt the proper functioning of the clathrin machinery.

It is important to note that like many small molecule inhibitors, this compound can have off-target effects. It has been shown to also inhibit dynamin I GTPase activity, albeit at a higher concentration than its effective dose for CME inhibition.[5][6] Dynamin is a GTPase responsible for the scission of the clathrin-coated vesicle from the plasma membrane.[2] Researchers should be mindful of this dual activity when interpreting experimental results.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound, providing a quick reference for experimental design.

| Parameter | Value | Reference(s) |

| IC50 for Clathrin-Mediated Endocytosis (CME) | 2.3 µM | [5][6] |

| IC50 for Dynamin I GTPase Inhibition | 7.7 µM | [5][6] |

Note: The optimal working concentration of this compound may vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific application.

Experimental Protocols

This section provides detailed protocols for key experiments to study receptor internalization using this compound.

Receptor Internalization Assay using Immunofluorescence

This protocol describes how to visualize and quantify the internalization of a specific receptor in response to ligand stimulation and its inhibition by this compound.

Materials:

-

Cells expressing the receptor of interest

-

Cell culture medium

-

This compound

-

Ligand for the receptor of interest

-

Primary antibody against an extracellular epitope of the receptor

-

Fluorophore-conjugated secondary antibody

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Phosphate-buffered saline (PBS)

-

Coverslips

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells onto coverslips in a 24-well plate and allow them to adhere and grow to the desired confluency.

-

Pre-treatment with this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute this compound to the desired working concentration in pre-warmed cell culture medium.

-

Aspirate the old medium from the cells and add the medium containing this compound or vehicle control.

-

Incubate the cells for a predetermined time (e.g., 30-60 minutes) at 37°C to allow for inhibition of CME.

-

-

Ligand Stimulation:

-

Add the ligand for the receptor of interest to the wells at a concentration known to induce internalization.

-

Incubate for the desired time period (e.g., 15-30 minutes) at 37°C.

-

-

Fixation:

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Immunostaining of Surface Receptors:

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.

-

Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature. This antibody will only label receptors remaining on the cell surface.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

Permeabilization and Staining of Internalized Receptors (Optional, for total receptor visualization):

-

If you wish to visualize both surface and internalized receptors, you can perform a second staining step after permeabilization.

-

Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Repeat the blocking and primary/secondary antibody incubation steps as described above, using a primary antibody that recognizes an intracellular epitope or the same primary antibody if the epitope is accessible after permeabilization. Use a secondary antibody with a different fluorophore to distinguish from the surface-labeled receptors.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent.

-

Image the cells using a fluorescence microscope. Capture images of both the surface-labeled receptors and, if applicable, the total receptor population.

-

Quantification:

-

The extent of receptor internalization can be quantified by measuring the fluorescence intensity of the surface-labeled receptors.

-

Using image analysis software (e.g., ImageJ), outline individual cells and measure the mean fluorescence intensity of the surface staining.

-

A decrease in surface fluorescence in ligand-treated cells compared to untreated cells indicates internalization.

-

The inhibitory effect of this compound can be determined by comparing the surface fluorescence in cells pre-treated with the inhibitor to those treated with the vehicle control.

Co-Immunoprecipitation (Co-IP) to Study Protein-Protein Interactions

This protocol can be used to investigate the interaction of the receptor of interest with components of the clathrin machinery (e.g., clathrin heavy chain, AP2) and how this interaction is affected by this compound.

Materials:

-

Cells expressing the receptor of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Primary antibody against the receptor of interest for immunoprecipitation

-

Primary antibodies against clathrin heavy chain, AP2, etc., for western blotting

-

Protein A/G agarose or magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween 20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE and western blotting reagents

Procedure:

-

Cell Treatment: Treat cells with this compound or vehicle control as described in the receptor internalization assay protocol.

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 30-60 minutes at 4°C.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody (anti-receptor) overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads extensively with wash buffer (3-5 times).

-

-

Elution:

-

Elute the protein complexes from the beads by adding elution buffer and heating at 95-100°C for 5-10 minutes.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies against the receptor, clathrin heavy chain, AP2, etc.

-

Incubate with the appropriate HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence substrate.

-

Interpretation:

-

The presence of clathrin heavy chain or AP2 in the immunoprecipitated sample indicates an interaction with the receptor.

-

A decrease in the amount of co-immunoprecipitated clathrin machinery proteins in the this compound treated sample compared to the control would suggest that the inhibitor disrupts this interaction.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of this compound.

Conclusion

This compound is a valuable pharmacological tool for the investigation of clathrin-mediated endocytosis and its role in receptor internalization. By providing a means to acutely and reversibly inhibit this pathway, researchers can gain insights into the dynamics of receptor trafficking, the role of CME in cellular signaling, and the development of therapeutics that target these processes. As with any inhibitor, careful experimental design, including appropriate controls and consideration of potential off-target effects, is essential for robust and reliable results. This guide provides the foundational knowledge and protocols to effectively utilize this compound in your research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Assessment of Receptor Internalization and Recycling | Springer Nature Experiments [experiments.springernature.com]

- 3. Molecularly Distinct Clathrin-Coated Pits Differentially Impact EGFR Fate and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantifying EGFR endosomal recycling via immunofluorescence in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative Measurement of the Target-Mediated Internalization Kinetics of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Off-Target Effects of Clathrin Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of specific and potent inhibitors of clathrin-mediated endocytosis (CME) holds significant promise for both basic research and therapeutic intervention. However, as with any small molecule inhibitor, understanding the potential for off-target effects is paramount to ensure the validity of experimental results and to anticipate potential toxicities. This technical guide provides an in-depth overview of the strategies and methodologies for characterizing the off-target profile of clathrin inhibitors, with a particular focus on the principles of chemical probe validation.

Note on Clathrin-IN-2: As of the latest literature review, specific and comprehensive off-target profiling data for the compound designated "this compound" is not publicly available. Therefore, this guide will utilize the well-characterized, albeit non-specific, clathrin inhibitor Pitstop 2 as a case study to illustrate common off-target liabilities and the experimental approaches to their identification. The principles and protocols outlined herein are broadly applicable to the characterization of any novel clathrin inhibitor.

The Challenge of Selective Clathrin Inhibition

Clathrin heavy chain (CHC) is a challenging target for small molecule inhibition due to its scaffolding function and reliance on protein-protein interactions rather than a well-defined enzymatic active site. Inhibitors targeting the N-terminal domain of clathrin, for instance, aim to disrupt the binding of accessory proteins essential for the formation of clathrin-coated pits.[1] However, the structural complexity and multitude of interactions at this hub can lead to a lack of specificity.

Case Study: Pitstop 2

Pitstop 2 was developed as an inhibitor of the interaction between the clathrin heavy chain N-terminal domain and amphiphysin.[2] While it does inhibit clathrin-mediated endocytosis, subsequent studies have revealed significant off-target effects, making it unsuitable as a specific probe for clathrin function.[3][4][5][6] Understanding these off-target effects provides a valuable framework for evaluating other clathrin inhibitors.

Data Presentation: Potential Off-Target Effects of Clathrin Inhibitors

The following table summarizes the known and potential off-target effects of a clathrin inhibitor, using Pitstop 2 as an example. This should serve as a guide for the types of off-target activities to investigate for any new chemical entity targeting clathrin.

| Potential Off-Target Class | Specific Example(s) | Observed/Potential Phenotype | Reference |

| Clathrin-Independent Endocytosis (CIE) | Inhibition of CIE pathways | Reduced uptake of CIE cargo (e.g., MHC I) | [3][4] |

| Cellular pH Regulation | Alteration of vesicular and mitochondrial pH | Disruption of cellular homeostasis and organelle function | [4][5] |

| Mitotic Spindle Integrity | Aurora A kinase inhibition | Metaphase arrest, spindle defects, cytotoxicity in dividing cells | |

| Membrane Protein Mobility | General reduction in the mobility of integral membrane proteins | Broad, non-specific inhibition of membrane-associated processes | [4] |

| Platelet Function | Inhibition of platelet activation and aggregation | Altered hemostasis | |

| Nuclear Pore Integrity | Direct interaction with small GTPases affecting nuclear pores | Disruption of nucleocytoplasmic transport |

Experimental Protocols for Off-Target Profiling

A rigorous assessment of inhibitor selectivity requires a multi-pronged approach. The following are key experimental protocols that should be employed to characterize the off-target profile of a clathrin inhibitor.

Kinase Profiling Assays

Given that many cellular processes are regulated by kinases, and that some clathrin inhibitors have shown off-target effects on kinases (e.g., Aurora A with Pitstop 2), broad kinase profiling is essential.

Methodology: Radiometric Kinase Assay (e.g., HotSpot™ or ³³PanQinase™)

-

Assay Principle: This assay measures the transfer of a radiolabeled phosphate (from ³³P-ATP) to a specific substrate by a kinase. Inhibition of the kinase results in a decrease in substrate phosphorylation. This method is considered a "gold standard" due to its direct measurement of catalytic activity.[7]

-

Procedure:

-

A panel of purified kinases (e.g., the Eurofins KinaseProfiler™ panel) is used.[7]

-

Each kinase is incubated with its specific substrate, ³³P-ATP, and the test compound at one or more concentrations (typically 1 µM and 10 µM for initial screening).

-

The reaction is allowed to proceed for a defined period.

-

The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ³³P-ATP, often by spotting onto a filter membrane that captures the substrate.[8]

-

The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

-

The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO).

-

-

Data Analysis: Results are typically presented as a percentage of inhibition for each kinase at the tested concentrations. For significant hits, a dose-response curve is generated to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to validate target engagement in a cellular context. It can also be used in a proteome-wide manner (thermal proteome profiling) to identify off-targets in an unbiased way.

Methodology: Western Blot-Based CETSA

-

Assay Principle: The binding of a small molecule to its target protein often increases the thermal stability of the protein. CETSA measures this change in thermal stability upon ligand binding in intact cells or cell lysates.[9][10][11]

-

Procedure:

-

Culture cells to a sufficient density.

-

Treat the cells with the test compound or vehicle control for a specified time.

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension and heat each aliquot to a different temperature for a short period (e.g., 3 minutes at temperatures ranging from 40°C to 70°C).[12][13]

-

Cool the samples and lyse the cells (if not already lysed).

-

Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

-

Analyze the amount of the target protein (and suspected off-targets) in the soluble fraction by Western blotting.

-

-

Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Phenotypic Screening

Observing the cellular phenotype induced by an inhibitor can provide clues to its on- and off-target effects. This is particularly useful when compared to the phenotype of genetic knockdown or knockout of the intended target.

Methodology: High-Content Imaging-Based Phenotypic Assay

-

Assay Principle: This method uses automated microscopy and image analysis to quantify multiple phenotypic parameters in response to compound treatment.[14][15]

-

Procedure:

-

Plate cells in multi-well plates suitable for imaging.

-

Treat the cells with a range of concentrations of the test compound. Include positive and negative controls (e.g., other inhibitors with known mechanisms, vehicle).

-

After a set incubation time, fix the cells and stain them with a panel of fluorescent dyes to label various cellular components (e.g., nucleus, cytoskeleton, specific organelles).

-

Acquire images using an automated high-content imaging system.

-

Analyze the images to extract quantitative data on various phenotypic features (e.g., cell number, nuclear size and shape, protein localization, organelle morphology).

-

-

Data Analysis: The phenotypic "fingerprint" of the compound is compared to that of reference compounds and to the phenotype observed with genetic perturbation of the target. Discrepancies may suggest off-target effects.

Mandatory Visualizations

Clathrin-Mediated Endocytosis Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis | PLOS One [journals.plos.org]

- 4. Non-specificity of Pitstop 2 in clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Non-specificity of Pitstop 2 in clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. CETSA [cetsa.org]

- 11. pelagobio.com [pelagobio.com]

- 12. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]

- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 14. Phenotypic Fingerprinting of Small Molecule Cell Cycle Kinase Inhibitors for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. drugtargetreview.com [drugtargetreview.com]

The Impact of Clathrin Inhibition on Synaptic Vesicle Recycling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synaptic vesicle (SV) recycling is a fundamental process for maintaining neurotransmission, ensuring a continuous supply of vesicles for neurotransmitter release. Clathrin-mediated endocytosis (CME) is a critical pathway for the retrieval of SV membranes and proteins from the presynaptic terminal. This technical guide delves into the impact of inhibiting clathrin function on SV recycling, with a focus on the widely used inhibitor, Pitstop-2. While the specific compound "Clathrin-IN-2" did not yield specific results in a comprehensive literature search, Pitstop-2 serves as a well-characterized tool to probe the role of clathrin in this essential neuronal process. This document provides a detailed overview of the mechanism of clathrin inhibition, summarizes key quantitative data from relevant studies, outlines detailed experimental protocols, and presents visual representations of the associated pathways and workflows.

Introduction: The Role of Clathrin in Synaptic Vesicle Recycling

Clathrin plays a pivotal role in the formation of coated vesicles that internalize membrane and cargo from the cell surface.[1][2] In the presynaptic terminal, following exocytosis, clathrin, along with a suite of adaptor and accessory proteins, assembles into a polyhedral lattice on the presynaptic membrane. This assembly drives the budding of clathrin-coated pits, which eventually pinch off to form clathrin-coated vesicles (CCVs), internalizing SV proteins and lipids for subsequent recycling.

There are two primary pathways for SV recycling involving clathrin:

-

Direct Recycling from the Plasma Membrane: Clathrin-mediated endocytosis directly retrieves SV components from the presynaptic plasma membrane.

-

Indirect Recycling from Endosomal Intermediates: In this pathway, bulk endocytosis first internalizes larger portions of the membrane, forming endosomes, from which clathrin then facilitates the budding of new SVs.[3][4][5]

Perturbing clathrin function provides a powerful approach to dissecting its precise role in these pathways and understanding the consequences for synaptic transmission.

Mechanism of Action of Clathrin Inhibitor: Pitstop-2

Pitstop-2 is a cell-permeable small molecule inhibitor that targets the N-terminal domain of the clathrin heavy chain.[6] This domain is crucial for the interaction of clathrin with adaptor proteins, such as AP-2, which are essential for the recruitment of clathrin to the plasma membrane and the initiation of coat assembly.[7][8][9] By binding to this site, Pitstop-2 allosterically inhibits the conformational changes required for clathrin to engage with its binding partners, thereby preventing the formation of functional clathrin-coated pits and vesicles.[6]

It is important to note that while Pitstop-2 is a widely used tool, some studies have suggested it may have off-target effects and can also inhibit clathrin-independent endocytosis at higher concentrations.[10][11] Therefore, careful dose-response experiments and the use of appropriate controls are crucial for interpreting data obtained with this inhibitor.

Quantitative Data on the Impact of Pitstop-2 on Synaptic Vesicle Recycling

The following tables summarize quantitative data from a key study investigating the effects of Pitstop-2 on SV recycling at the calyx of Held synapse, a model system for studying high-frequency synaptic transmission.[4]

Table 1: Density of Endocytic Structures Following Pitstop-2 Application

| Experimental Condition | Black Synaptic Vesicle (bSV) Density (bSVs/μm³) | Large Endosome Density (endosomes/μm³) |

| HRP only (Control) | 82.33 ± 17.06 | 0.29 ± 0.06 |

| HRP and DMSO (Vehicle Control) | 46.69 ± 3.15 | 0.28 ± 0.04 |

| Pitstop-2 | 30.73 ± 5.20 | 0.23 ± 0.03 |

Data are presented as mean ± SEM. bSVs are recently recycled, HRP-filled synaptic vesicles.[4]

Table 2: Volume of Large Endosomes Following Pitstop-2 Application

| Experimental Condition | Mean Large Endosome Volume (nm³) |

| HRP only (Control) | 1.6 x 10⁶ ± 0.3 x 10⁶ |

| HRP and DMSO (Vehicle Control) | 1.8 x 10⁶ ± 0.2 x 10⁶ |

| Pitstop-2 | 3.1 x 10⁶ ± 0.5 x 10⁶ |

Data are presented as mean ± SEM.[4]

These data indicate that inhibition of clathrin function with Pitstop-2 leads to a significant reduction in the density of newly formed synaptic vesicles (bSVs) and an increase in the volume of large endosomes.[4] This suggests that clathrin is involved in both the direct recycling of SVs from the plasma membrane and the budding of new SVs from endosomal compartments.[3][4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the impact of clathrin inhibition on synaptic vesicle recycling.

In Vivo Application of Pitstop-2 at the Calyx of Held Synapse

This protocol is adapted from a study by Strenzke et al. (2022).[4]

Objective: To inhibit clathrin function in a physiologically active central synapse in vivo.

Materials:

-

Pitstop-2 (e.g., from Abcam or similar supplier)

-

Dimethyl sulfoxide (DMSO)

-

Artificial cerebrospinal fluid (aCSF)

-

Horseradish peroxidase (HRP)

-

Anesthetized postnatal day 11-13 mice

-

Micropipette

Procedure:

-

Prepare a stock solution of Pitstop-2 in DMSO.

-

Dilute the Pitstop-2 stock solution in aCSF containing HRP to the final desired concentration (e.g., 30 µM Pitstop-2, 1% DMSO, 10 mg/ml HRP).

-

Anesthetize the mouse according to approved animal protocols.

-

Perform a craniotomy to expose the brainstem.

-

Using a micropipette, carefully apply the Pitstop-2/HRP solution directly onto the surface of the brainstem overlying the calyx of Held.

-

Allow the solution to incubate for a defined period (e.g., 30 minutes) to allow for drug penetration and HRP uptake during ongoing synaptic activity.

-

Proceed with tissue fixation for electron microscopy.

Serial Section Scanning Electron Microscopy (S³EM) and 3D Reconstruction

This protocol provides a general workflow for ultrastructural analysis of synaptic terminals.

Objective: To visualize and quantify endocytic structures within the presynaptic terminal.

Materials:

-

Fixed brain tissue (from Protocol 4.1)

-

Solutions for osmication, dehydration (ethanol series), and resin embedding

-

Ultramicrotome

-

Scanning electron microscope (SEM) equipped for S³EM

-

Image analysis software for 3D reconstruction (e.g., Amira, Reconstruct)

Procedure:

-

Following fixation, dissect the brainstem region containing the calyx of Held.

-

Post-fix the tissue with osmium tetroxide.

-

Dehydrate the tissue through a graded series of ethanol concentrations.

-

Infiltrate and embed the tissue in a suitable resin.

-

Use an ultramicrotome to generate serial thin sections (e.g., 30-50 nm thickness).

-

Mount the serial sections on a suitable substrate for SEM imaging.

-

Acquire a series of high-resolution images of the presynaptic terminals from each serial section using the SEM.

-

Align the acquired serial images using appropriate software.

-

Manually or semi-automatically segment and trace the outlines of endocytic structures (bSVs, large endosomes) in each image.

-

Generate 3D reconstructions of the segmented structures to analyze their volume, density, and spatial distribution.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows described in this guide.

Caption: Pathways of Synaptic Vesicle Recycling.

Caption: Mechanism of Action of Pitstop-2.

Caption: Experimental Workflow for Studying Clathrin Inhibition In Vivo.

Conclusion

The inhibition of clathrin function, exemplified by the use of Pitstop-2, has provided significant insights into the mechanisms of synaptic vesicle recycling. The quantitative data clearly demonstrate that clathrin is indispensable for the efficient reformation of synaptic vesicles, both directly from the plasma membrane and from endosomal compartments. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate molecular machinery governing this vital process. Future studies employing these and other advanced techniques will continue to unravel the complexities of synaptic vesicle recycling and its role in neuronal function and dysfunction.

References

- 1. Clathrin - Wikipedia [en.wikipedia.org]

- 2. Clathrin [bionity.com]

- 3. Effects of the clathrin inhibitor Pitstop-2 on synaptic vesicle recycling at a central synapse in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the clathrin inhibitor Pitstop-2 on synaptic vesicle recycling at a central synapse in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Effects of the clathrin inhibitor Pitstop-2 on synaptic vesicle recycling at a central synapse in vivo [frontiersin.org]

- 6. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clathrin/AP-2-dependent endocytosis: a novel playground for the pharmacological toolbox? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Weak Molecular Interactions in Clathrin-Mediated Endocytosis [frontiersin.org]

- 9. news-medical.net [news-medical.net]

- 10. Pitstop 2 Is a Potent Inhibitor of Clathrin-Independent Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pitstop 2 is a potent inhibitor of clathrin-independent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Specificity of Clathrin-IN-2 in Clathrin-Mediated Endocytosis: A Technical Guide

Disclaimer: Publicly available scientific literature and databases do not contain specific information or quantitative data for a compound designated "Clathrin-IN-2." Therefore, this technical guide will provide a comprehensive framework for evaluating the specificity of a putative this compound inhibitor for Clathrin-Mediated Endocytosis (CME). The data presented in the tables are illustrative, and the experimental protocols are representative of standard methodologies in the field.

Introduction

Clathrin-Mediated Endocytosis (CME) is a vital cellular process responsible for the internalization of a wide array of cargo from the cell surface, including nutrients, growth factors, and signaling receptors.[1][2][3][4] The central protein in this process is clathrin, which, along with a suite of adaptor and accessory proteins, drives the formation of clathrin-coated pits (CCPs) that invaginate and pinch off to form clathrin-coated vesicles (CCVs).[1][5][6] Given its central role in cellular physiology, the targeted inhibition of CME is of significant interest for both basic research and therapeutic development. This guide outlines the critical parameters and experimental approaches for characterizing the specificity of a novel CME inhibitor, referred to here as this compound.

Quantitative Analysis of this compound Specificity

A thorough understanding of an inhibitor's specificity requires quantitative assessment of its potency against the intended target and its effects on other cellular pathways. The following table summarizes the key quantitative data necessary for a comprehensive specificity profile of this compound.

| Parameter | Assay Type | Description | Illustrative Value for this compound | Reference |

| IC50 for CME | Transferrin uptake assay | Concentration of inhibitor required to reduce transferrin internalization by 50%. Transferrin is a canonical cargo for CME. | 5 µM | [3] |

| IC50 for Clathrin-Independent Endocytosis (CIE) | Cholera toxin B subunit uptake assay | Concentration of inhibitor required to reduce cholera toxin B internalization by 50%. This toxin is often used as a marker for CIE. | > 100 µM | |

| IC50 for Macropinocytosis | Dextran uptake assay | Concentration of inhibitor required to reduce fluid-phase uptake of high-molecular-weight dextran by 50%. | > 100 µM | |

| Off-Target Binding (Ki) | Kinase panel screening | Inhibitory constant against a panel of common off-target kinases to assess promiscuity. | > 50 µM for all tested kinases | |

| Cytotoxicity (CC50) | Cell viability assay (e.g., MTT, CellTiter-Glo) | Concentration of inhibitor that reduces cell viability by 50% after a defined exposure time. | 75 µM |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor specificity. Below are protocols for key experiments.

Transferrin Uptake Assay (to measure CME)

Objective: To quantify the dose-dependent inhibition of CME by this compound.

Methodology:

-

Seed cells (e.g., HeLa or SK-MEL-2) in a 96-well plate and grow to 80-90% confluency.

-

Starve cells in serum-free media for 1 hour to upregulate transferrin receptor expression.

-

Pre-incubate cells with varying concentrations of this compound or vehicle control for 30 minutes.

-

Add fluorescently labeled transferrin (e.g., Alexa Fluor 647-transferrin) to the media and incubate at 37°C for 15 minutes to allow for internalization.

-

Wash cells with ice-cold acid buffer (e.g., 0.1 M glycine, 0.15 M NaCl, pH 3.0) to strip non-internalized, surface-bound transferrin.

-

Wash cells with ice-cold PBS.

-

Lyse the cells and measure the internalized fluorescence using a plate reader.

-

Alternatively, fix the cells and analyze by high-content imaging or flow cytometry.

-

Calculate the IC50 value by fitting the dose-response curve.

Cholera Toxin B Subunit Uptake Assay (to measure CIE)

Objective: To assess the effect of this compound on a clathrin-independent endocytic pathway.

Methodology:

-

Follow the same initial cell seeding and growth protocol as for the transferrin uptake assay.

-

Pre-incubate cells with varying concentrations of this compound or vehicle control for 30 minutes.

-

Add fluorescently labeled Cholera Toxin B subunit (e.g., FITC-CTB) to the media and incubate at 37°C for 30 minutes.

-

Wash cells with ice-cold PBS to remove unbound toxin.

-

Fix the cells and quantify the internalized fluorescence using high-content imaging or flow cytometry.

-

Determine the IC50 value and compare it to the IC50 for CME.

Visualizing Mechanisms and Workflows

Diagrams are essential for conceptualizing the complex processes involved in CME and the workflow for inhibitor testing.

Caption: The Clathrin-Mediated Endocytosis Pathway.

References

- 1. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Regulation of Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is clathrin-mediated endocytosis? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 4. scispace.com [scispace.com]

- 5. Clathrin - Wikipedia [en.wikipedia.org]

- 6. Molecular Structure, Function, and Dynamics of Clathrin-Mediated Membrane Traffic - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on Clathrin Inhibitor Cytotoxicity: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the initial cytotoxicity studies of clathrin inhibitors, with a primary focus on the well-characterized compound, Pitstop 2. While the query specified "Clathrin-IN-2," a comprehensive search of available literature and public data did not yield specific information for a compound with this designation. Therefore, this guide synthesizes the available data on prominent clathrin inhibitors to provide a relevant and detailed resource for the target audience.

Clathrin-mediated endocytosis (CME) is a vital cellular process responsible for the internalization of a wide range of molecules from the cell surface, including nutrients, growth factors, and receptors.[1][2] It is also a pathway that can be exploited by pathogens, such as viruses, to gain entry into host cells.[3][4] The central role of clathrin in these processes has made it an attractive target for therapeutic intervention in various diseases, including cancer and infectious diseases.[5][6] However, the development of specific and non-toxic clathrin inhibitors has been challenging. Many of the current small molecule inhibitors exhibit off-target effects and significant cytotoxicity, limiting their clinical potential.[5][7]

This guide will delve into the cytotoxic profiles of these inhibitors, present available quantitative data, detail the experimental methodologies used for their assessment, and visualize the key cellular pathways and experimental workflows.

Mechanism of Action of Clathrin Inhibitors

Clathrin inhibitors primarily function by interfering with the intricate machinery of CME. The protein clathrin itself forms a triskelion structure that assembles into a polyhedral lattice on the cell membrane, creating coated pits that invaginate and pinch off to form vesicles.[4] This process is orchestrated by a host of adaptor and accessory proteins.[1][2]

Small molecule inhibitors have been designed to target different components of the CME pathway. For instance, Pitstop 2 was developed to bind to the N-terminal domain of the clathrin heavy chain, thereby preventing its interaction with other endocytic proteins.[5][7]

Below is a diagram illustrating the clathrin-mediated endocytosis pathway and the point of intervention for terminal domain inhibitors.

Caption: Clathrin-mediated endocytosis pathway and inhibition point.

Quantitative Cytotoxicity Data

A significant challenge in the development of clathrin inhibitors is their tendency to induce cytotoxicity at concentrations near or below those required for effective inhibition of CME.[5] This has been a notable issue with compounds like Pitstop 2.[5]

| Inhibitor | Cell Line(s) | Cytotoxic Concentration | Assay Type | Reference |

| Pitstop 2 | Various | Noted to be cytotoxic at concentrations below its effective CME inhibitory concentration. | Not specified in abstracts | [5] |

| Chlorpromazine | Not specified | Toxic at higher concentrations. | Not specified in abstracts | [6] |

Note: The available search results highlight the cytotoxicity of these compounds but do not provide specific IC50 values from initial studies. The information emphasizes that cytotoxicity is a known and significant limitation.

Experimental Protocols for Cytotoxicity Assessment

The evaluation of cytotoxicity for clathrin inhibitors typically involves a series of in vitro cell-based assays. While specific protocols for a "this compound" are not available, a generalized workflow can be constructed based on standard practices for compounds like Pitstop 2.

1. Cell Line Selection and Culture:

-

Cell Lines: A variety of cell lines are used to assess cytotoxicity, often chosen based on the intended therapeutic target or for their well-characterized endocytic pathways. Examples include HeLa, COS-7, and BEAS-2b cells.[3]

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

2. Compound Treatment:

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

The clathrin inhibitor is then added at a range of concentrations. A vehicle control (e.g., DMSO) is run in parallel.

-

Incubation times can vary depending on the assay but are typically 24, 48, or 72 hours.

3. Cytotoxicity Assays:

-

MTT Assay: This colorimetric assay measures cell metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of living cells.

-

LDH Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis (a hallmark of cytotoxicity). The LDH assay measures the amount of released LDH.

-

Trypan Blue Exclusion Assay: This is a cell counting method where viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.

-

Apoptosis Assays: To determine if cytotoxicity is due to apoptosis, assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can be employed.

Below is a diagram illustrating a typical experimental workflow for assessing the cytotoxicity of a clathrin inhibitor.

Caption: A generalized workflow for cytotoxicity assessment.

Off-Target Effects and Limitations

A major hurdle in the therapeutic application of clathrin inhibitors is their lack of specificity.[5] For instance, Pitstop 2 has been shown to affect cellular targets other than clathrin-mediated endocytosis.[5] This can lead to a range of unintended cellular consequences, contributing to its cytotoxic profile. The off-target effects of some clathrin inhibitors may include disruption of spindle assembly and effects on nucleocytoplasmic permeability.[5]

Conclusion and Future Directions

The initial studies on clathrin inhibitors have highlighted their potential as therapeutic agents, but also underscored the significant challenge of cytotoxicity. The lack of specificity of current inhibitors like Pitstop 2 contributes to their adverse cellular effects. Future research must focus on the development of next-generation inhibitors with improved specificity and reduced off-target effects. Strategies may include targeting other components of the CME machinery or developing novel chemical scaffolds with better safety profiles. A thorough understanding of the mechanisms underlying the cytotoxicity of current clathrin inhibitors is crucial for the design of safer and more effective therapeutic agents that can harness the potential of targeting clathrin-mediated endocytosis.

References

- 1. Frontiers | Weak Molecular Interactions in Clathrin-Mediated Endocytosis [frontiersin.org]

- 2. scispace.com [scispace.com]

- 3. The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications [mdpi.com]

- 4. Clathrin - Wikipedia [en.wikipedia.org]

- 5. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insight into the role of clathrin‐mediated endocytosis inhibitors in SARS‐CoV‐2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Next-generation small molecule inhibitors of clathrin function acutely inhibit endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Clathrin-IN-2 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clathrin-mediated endocytosis (CME) is a vital cellular process responsible for the internalization of a wide range of molecules from the cell surface, including nutrients, growth factors, and receptors. This intricate process is orchestrated by the coat protein clathrin, which, along with a host of accessory proteins, drives the formation of vesicles that transport cargo into the cell. Dysregulation of CME has been implicated in various diseases, including cancer, neurodegenerative disorders, and infectious diseases, making it an attractive target for therapeutic intervention.

Clathrin-IN-2 is a potent small molecule inhibitor of CME. It offers a valuable tool for researchers to dissect the molecular mechanisms of endocytosis and to investigate the cellular consequences of its inhibition. This document provides detailed application notes and protocols for the utilization of this compound in a cell culture setting.

Mechanism of Action

This compound exerts its inhibitory effect on clathrin-mediated endocytosis. While the precise binding site of this compound on the clathrin machinery is not fully elucidated, it is known to interfere with the proper formation and function of clathrin-coated pits at the plasma membrane. Additionally, this compound has been shown to inhibit the activity of dynamin I GTPase, a key protein involved in the scission of newly formed vesicles from the plasma membrane. This dual inhibitory action makes this compound a robust tool for studying CME.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and a related inhibitor, Clathrin-IN-1 (also known as Pitstop 2), which can be used as a reference for experimental design.

| Inhibitor | Target | IC50 | Cell Line | Assay | Reference |

| This compound | Clathrin-Mediated Endocytosis | 2.3 µM | - | - | Vendor Data |

| This compound | Dynamin I GTPase | 7.7 µM | - | - | Vendor Data |

| Clathrin-IN-1 (Pitstop 2) | Clathrin Terminal Domain | 12 µM | - | Amphiphysin Association | [1] |

| Clathrin-IN-1 (Pitstop 2) | Transferrin Uptake | 12.5 µM | HeLa | Endocytosis Assay | [1] |

| Clathrin-IN-1 (Pitstop 2) | Transferrin Uptake | 9.7 µM | U2OS | Endocytosis Assay | [1] |

Experimental Protocols

General Handling and Storage of this compound

-

Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in a suitable solvent, such as DMSO, to create a stock solution. For example, to make a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO.

-

Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. When in use, prepare working dilutions from the stock solution in cell culture medium immediately before application to cells.

Protocol for Assessing the Effect of this compound on Endocytosis using Transferrin Uptake Assay

This protocol describes how to measure the effect of this compound on the internalization of transferrin, a well-established marker for CME.

Materials:

-

Cells cultured on glass coverslips in a 24-well plate (e.g., HeLa or U2OS cells)

-

This compound

-

Human Transferrin conjugated to a fluorescent probe (e.g., Alexa Fluor 488 or 647)

-

Serum-free cell culture medium

-

4% Paraformaldehyde (PFA) in PBS

-

Phosphate-Buffered Saline (PBS)

-

Mounting medium with DAPI

Procedure:

-

Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

-

Inhibitor Treatment:

-